molecular formula C8H12N2O3 B1357983 4-(Dimethoxymethyl)-2-methoxypyrimidine CAS No. 193746-84-8

4-(Dimethoxymethyl)-2-methoxypyrimidine

Cat. No.: B1357983
CAS No.: 193746-84-8
M. Wt: 184.19 g/mol
InChI Key: GEIHKDMHTFBNOP-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-methoxypyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of methoxy groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-methoxypyrimidine typically involves the reaction of pyrimidine derivatives with methoxy-containing reagents. One common method involves the reaction of 4-pyridine formaldehyde with a methylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Dimethoxymethyl)-2-methoxypyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethoxymethyl)-2-methoxypyrimidine is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Biological Activity

4-(Dimethoxymethyl)-2-methoxypyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique arrangement of methoxy groups. This structural configuration enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C10_{10}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 193746-84-8

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or signal transduction pathways, resulting in various biological effects:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can bind to specific receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes contributes to its antimicrobial efficacy.

Anticancer Potential

Several studies have explored the anticancer potential of pyrimidine derivatives, including this compound. The compound has been investigated for its cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation.

  • Case Study : In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., MDA-MB-231 and HeLa), this compound showed an IC50_{50} value indicating effective growth inhibition compared to standard chemotherapeutic agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with methoxy-containing reagents. Understanding the SAR is crucial for optimizing its biological activity:

  • Substituent Effects : The presence and position of methoxy groups significantly influence the compound's reactivity and biological properties.

Comparative Studies

Comparative studies with other pyrimidine derivatives have provided insights into the unique properties of this compound:

CompoundBiological ActivityReference
Dimethoxy methyl pyrimidinesAntimicrobial, anticancer
Thienopyrimidine derivativesCytotoxicity against cancer cells

Properties

IUPAC Name

4-(dimethoxymethyl)-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIHKDMHTFBNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611254
Record name 4-(Dimethoxymethyl)-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193746-84-8
Record name 4-(Dimethoxymethyl)-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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